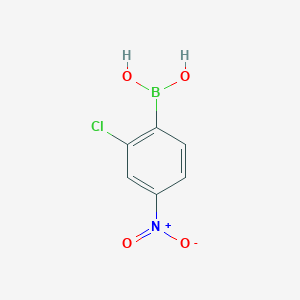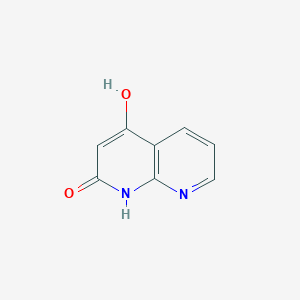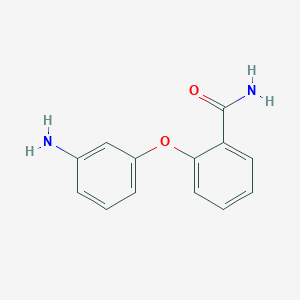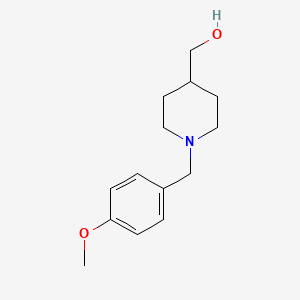
2-Chlor-4-nitrophenylboronsäure
Übersicht
Beschreibung
2-Chloro-4-nitrophenylboronic Acid is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 201.37 and a molecular formula of C6H5BClNO4 . The IUPAC name for this compound is (2-chloro-4-nitrophenyl)boronic acid .
Synthesis Analysis
The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent, and exists as a dimorph in the solid state . The 1:1 co-crystal 1 was made using liquid-assisted grinding and solution crystallization experiments .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenylboronic Acid is represented by the Canonical SMILES: B(C1=C(C=C(C=C1)N+[O-])Cl)(O)O . The InChI representation is InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H .
Chemical Reactions Analysis
Boronic acids have been widely used in a wide range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . The ability for boronic acid to catalyze the cycloaddition reaction is presumably due to the electrophilic (or LUMO-lowering) activation of unsaturated carboxylic acids by the formation of a covalent adduct with a boronic acid group .
Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change . The exact physical and chemical properties of 2-Chloro-4-nitrophenylboronic Acid are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
2-Chlor-4-nitrophenylboronsäure: wird in verschiedenen sensorischen Anwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren kann. Diese Interaktion ist entscheidend für homogene Assays und heterogene Detektionen, einschließlich an der Grenzfläche des Sensormaterials oder innerhalb der Bulkprobe .
Biologische Markierung und Proteinmanipulation
Die Schlüsselinteraktion der Verbindung mit Diolen erstreckt sich auch auf die biologische Markierung und Proteinmanipulation. Sie ist maßgeblich an der Modifikation von Proteinen beteiligt, was für das Verständnis der Proteinfunktionen und -interaktionen innerhalb biologischer Systeme unerlässlich ist .
Entwicklung von Therapeutika
Boronsäuren, einschließlich This compound, werden hinsichtlich ihres Potenzials für die Entwicklung von Therapeutika untersucht. Ihre einzigartigen Eigenschaften ermöglichen es ihnen, in Signalwege einzugreifen, Enzyme zu hemmen und als Zelltransportsysteme zu dienen .
Trennungstechnologien
In Trennungstechnologien kann This compound für die Elektrophorese glykosylierter Moleküle verwendet werden, was für die Analyse von Glykoproteinen und anderen posttranslational modifizierten Proteinen von Bedeutung ist .
Materialwissenschaften
Diese Verbindung dient als Baustein in den Materialwissenschaften, insbesondere bei der Herstellung von Mikropartikeln für analytische Methoden und Polymeren für kontrollierte Freisetzungssysteme wie die Insulinabgabe .
Katalyse
This compound: ist an der Katalyse beteiligt, wobei sie die regioselektive Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen katalysieren kann. Dies ist entscheidend für die Synthese komplexer organischer Moleküle .
Zukünftige Richtungen
Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 2-Chloro-4-nitrophenylboronic acid in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-nitrophenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The degradation of 2-Chloro-4-nitrophenylboronic acid has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-nitrophenylboronic acid-utilizers .
Pharmacokinetics
Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of 2-Chloro-4-nitrophenylboronic acid also contributes to its efficacy in this reaction .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the degradation of chlorinated nitrophenols. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of 2-chloro-4-nitrophenol to benzenetriol . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
2-Chloro-4-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the degradation pathways of chlorinated nitrophenols in bacterial cells, leading to changes in metabolic flux and the production of intermediate metabolites . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction, thereby influencing gene expression and cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenylboronic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with the active sites of enzymes, such as FAD-dependent monooxygenases, resulting in the conversion of 2-chloro-4-nitrophenol to benzenetriol . This interaction is crucial for the degradation of chlorinated nitrophenols and the regulation of metabolic pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitrophenylboronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitrophenylboronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
2-Chloro-4-nitrophenylboronic acid is involved in various metabolic pathways, particularly those related to the degradation of chlorinated nitrophenols. It interacts with enzymes such as FAD-dependent monooxygenases and dioxygenases, which catalyze the conversion of chlorinated nitrophenols to intermediate metabolites like benzenetriol and maleylacetate . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitrophenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for ensuring the compound’s availability at the site of action.
Subcellular Localization
The subcellular localization of 2-Chloro-4-nitrophenylboronic acid is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby regulating its biochemical activity and cellular effects.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPTZONRAXNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436612-57-5 | |
| Record name | 2-Chloro-4-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)


![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

